An In-Depth Technical Guide to DHODH Inhibition by Teriflunomide in Lymphocytes
An In-Depth Technical Guide to DHODH Inhibition by Teriflunomide in Lymphocytes
A Senior Application Scientist's Synthesis of Mechanism, Cellular Consequences, and Methodological Approaches
Foreword: The Strategic Imperative of Targeting Lymphocyte Proliferation
In the landscape of immunomodulatory therapeutics, the selective targeting of pathogenic, hyperproliferating lymphocytes while sparing their quiescent counterparts represents a paramount objective. Teriflunomide, the active metabolite of leflunomide, has emerged as a key therapeutic agent, particularly in the context of autoimmune diseases such as multiple sclerosis.[1][2] Its efficacy is not rooted in broad immunosuppression but rather in a nuanced and elegant mechanism: the targeted disruption of de novo pyrimidine synthesis, a metabolic pathway essential for the rapid clonal expansion of activated T and B lymphocytes.[1][3][4] This guide provides a comprehensive technical overview of the molecular and cellular consequences of dihydroorotate dehydrogenase (DHODH) inhibition by Teriflunomide, coupled with detailed, field-proven methodologies for its investigation.
Part 1: The Core Mechanism - Teriflunomide's Interruption of Pyrimidine Biosynthesis
At the heart of Teriflunomide's immunomodulatory effect lies its selective and reversible inhibition of DHODH, a mitochondrial enzyme that catalyzes a critical step in the de novo pyrimidine synthesis pathway.[3][5]
The Pivotal Role of DHODH in Activated Lymphocytes
Resting lymphocytes can meet their metabolic needs for pyrimidines through a salvage pathway.[3] However, upon activation by an antigen, lymphocytes undergo rapid proliferation, a process that demands a substantial increase in the synthesis of DNA and RNA. This heightened demand for pyrimidine building blocks cannot be met by the salvage pathway alone, necessitating the activation of the de novo synthesis pathway, in which DHODH is a rate-limiting enzyme.[1][3][5] This metabolic dichotomy between resting and activated lymphocytes is the cornerstone of Teriflunomide's selective action.
Molecular Interaction: A Non-Competitive, Reversible Inhibition
Teriflunomide exerts its effect by binding to a specific, allosteric site on the DHODH enzyme, distinct from the binding sites for its substrates, dihydroorotate and the electron acceptor ubiquinone.[5] This non-competitive inhibition leads to a conformational change in the enzyme, rendering it catalytically inactive. The inhibition is reversible, meaning that upon removal of the drug, DHODH activity can be restored.[3][5]
Part 2: Cellular Ramifications of DHODH Blockade in Lymphocytes
The enzymatic inhibition of DHODH by Teriflunomide precipitates a cascade of cellular events that collectively temper the autoimmune response.
Cytostatic Effect and Cell Cycle Arrest
By depleting the intracellular pool of pyrimidines, Teriflunomide effectively stalls the progression of activated lymphocytes through the S phase of the cell cycle, a phase critically dependent on DNA synthesis. This results in a cytostatic, rather than cytotoxic, effect, meaning that the proliferation of these cells is halted without inducing widespread cell death.[6]
Preferential Impact on T and B Cell Subsets
Clinical and preclinical studies have demonstrated that Teriflunomide treatment leads to a reduction in the absolute counts of various lymphocyte subsets. Notably, a significant decrease in total CD19+ B cells, including mature and regulatory B-cell subsets, has been observed.[4][7][8] The effect on T cells is also significant, with reductions in both CD4+ and CD8+ T-cell populations.[4][6] Some studies suggest a more pronounced effect on effector T-cell subsets like Th1 and Th17.[4]
Quantitative Impact on Lymphocyte Populations
The following table summarizes data from key clinical trials, illustrating the effect of Teriflunomide on lymphocyte counts in patients with multiple sclerosis.
| Clinical Trial | Teriflunomide Dose | Baseline Mean Lymphocyte Count (x10⁹/L) | Year 1 Mean Lymphocyte Count (x10⁹/L) | Mean Change (x10⁹/L) | Percentage Reduction | Reference |
| TEMSO | 14 mg | 1.93 | 1.66 | -0.27 | 12.3% | [9] |
| TOWER | 14 mg | 1.99 | 1.78 | -0.25 | 9.6% | [9] |
| TOPIC | 14 mg | 1.84 | 1.74 | -0.12 | 3.8% | [9] |
| Teri-PRO | 14 mg | 1.98 | 1.75 | -0.23 | 4.9% | [9] |
A pooled analysis of four randomized trials (TEMSO, TOWER, TENERE, and TOPIC) showed that mean absolute lymphocyte counts declined from a baseline of 1.89 x10⁹/L to 1.67 x10⁹/L at week 24, and then remained stable.[1][10]
Part 3: Methodological Cornerstones for Investigating Teriflunomide's Effects
The following protocols provide a robust framework for the in-vitro and ex-vivo characterization of Teriflunomide's impact on lymphocyte function.
Lymphocyte Proliferation Assays
This flow cytometry-based assay is a gold standard for tracking cell division. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity.
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells at a concentration of 20 x 10⁶ cells/mL in 0.1% FBS/PBS.[11]
-
CFSE Labeling: Add CFSE to a final concentration of 1.5 µM. Vortex gently and incubate for 8 minutes at room temperature.[11]
-
Quenching and Efflux: Add an equal volume of pre-warmed, sterile 100% FBS to stop the labeling reaction. Incubate for 10 minutes in a 37°C water bath to allow for the efflux of unbound dye.[11]
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 2% FBS/PBS. Repeat this wash step three times.[11]
-
Cell Culture and Stimulation: Culture the CFSE-labeled cells in an appropriate growth medium. Stimulate proliferation with a suitable mitogen (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin). Include a non-stimulated control and a vehicle control (DMSO). Add Teriflunomide at various concentrations to the treatment groups.
-
Flow Cytometry Analysis: Harvest the cells at desired time points (e.g., 3-5 days). Stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19) to identify specific lymphocyte subpopulations. Acquire data on a flow cytometer. The CFSE signal is typically detected in the FITC channel.
-
Data Interpretation: Analyze the CFSE histograms to identify distinct peaks of fluorescence, with each peak representing a successive generation of cell division.
BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle. Its incorporation can be detected using a specific monoclonal antibody.
Protocol:
-
Cell Culture and Treatment: Plate lymphocytes in a 96-well plate and treat with various concentrations of Teriflunomide or vehicle control. Stimulate proliferation as described for the CFSE assay.
-
BrdU Labeling: Prepare a 10X BrdU solution by diluting a stock solution 1:100 in cell culture medium. Add the 10X BrdU solution to each well for a final 1X concentration. Incubate for 2-24 hours, depending on the cell proliferation rate.[12]
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL/well of a fixing/denaturing solution and incubate for 30 minutes at room temperature.[12]
-
Detection:
-
Add 100 µL/well of a 1X BrdU detection antibody solution and incubate for 1 hour at room temperature.[12]
-
Wash the plate three times with 1X Wash Buffer.[12]
-
Add 100 µL/well of a 1X HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.[12]
-
Wash the plate three times with 1X Wash Buffer.[12]
-
-
Substrate Addition and Measurement: Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature. Stop the reaction with 100 µL of STOP solution and read the absorbance at 450 nm.[12]
DHODH Enzyme Activity Assay
This spectrophotometric assay measures the in-vitro inhibitory activity of Teriflunomide on DHODH. The assay monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Substrate/Cofactor Mix: Prepare a mix in the assay buffer to achieve final concentrations of 500 µM dihydroorotate, 200 µM DCIP, and 100 µM Coenzyme Q10.
-
-
Enzyme and Inhibitor Preparation: Dilute recombinant human DHODH in the assay buffer. Prepare serial dilutions of Teriflunomide in DMSO.
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of the Teriflunomide dilutions or DMSO (vehicle control).
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the substrate/cofactor mix to each well.
-
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
Data Analysis: Calculate the rate of DCIP reduction to determine DHODH activity. Plot the percentage of inhibition against the logarithm of the Teriflunomide concentration to determine the IC50 value. The reported IC50 value for Teriflunomide against human DHODH is approximately 1.25 µM.[3] A Kd of 12 nM and a Ki of 179 nM have also been reported.
Quantification of Intracellular Pyrimidine Pools by HPLC-MS/MS
This method allows for the precise measurement of intracellular concentrations of pyrimidine metabolites, providing direct evidence of DHODH inhibition.
Protocol:
-
Cell Culture and Metabolite Extraction:
-
Culture lymphocytes with and without Teriflunomide for a specified time.
-
Rapidly wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
HPLC-MS/MS Analysis:
-
Analyze the extracted metabolites using a suitable HPLC-MS/MS system.
-
Chromatographic Separation: Utilize a column such as a Hypercarb column (2.1mm x 50mm, 3µm) with a gradient elution of ammonium acetate in water and ammonium hydroxide in acetonitrile.[13][14]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI) and monitor the specific mass-to-charge transitions for each pyrimidine nucleotide (e.g., UMP, UDP, UTP, CTP).
-
-
Data Analysis: Use appropriate standards for calibration and quantification to determine the intracellular concentrations of each pyrimidine metabolite. A decrease in the levels of orotate and downstream pyrimidines in Teriflunomide-treated cells would be indicative of DHODH inhibition.
Conclusion: A Targeted Approach to Immunomodulation
Teriflunomide's mechanism of action exemplifies a sophisticated and targeted approach to immunomodulation. By exploiting the metabolic dependencies of rapidly proliferating lymphocytes, it effectively curtails the clonal expansion that drives autoimmune pathology, while largely sparing the quiescent components of the immune system. The methodologies outlined in this guide provide a comprehensive toolkit for researchers and drug development professionals to further elucidate the intricate interplay between DHODH inhibition, lymphocyte biology, and therapeutic outcomes. A thorough understanding of these principles and techniques is essential for the continued development of next-generation immunomodulatory agents with enhanced specificity and efficacy.
References
-
Weinstock-Guttman, B., et al. (2018). Lymphocyte Counts in Patients Treated With Teriflunomide: Observations From Phase 3 Clinical Trials and the Real-World Teri-PRO Study (P5.376). Neurology, 90(15 Supplement). [Link]
-
Comi, G., et al. (2020). Characterizing lymphocyte counts and infection rates with long-term teriflunomide treatment: Pooled analysis of clinical trials. Multiple Sclerosis Journal, 26(9), 1083-1092. [Link]
-
Comi, G., et al. (2019). Characterizing lymphocyte counts and infection rates with long-term teriflunomide treatment: Pooled analysis of clinical trials. Multiple Sclerosis Journal, 26(9), 1083-1092. [Link]
-
Weller, B., et al. (2015). EFFECT OF TERIFLUNOMIDE ON LYMPHOCYTE AND NEUTROPHIL COUNTS. Journal of Neurology, Neurosurgery & Psychiatry, 86(11), e4. [Link]
-
Freedman, M. (2021). Is long-term teriflunomide treatment safe in MS? YouTube. [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Teriflunomide. [Link]
-
Gandoglia, I., et al. (2017). Teriflunomide treatment reduces B cells in patients with MS. Neurology: Neuroimmunology & Neuroinflammation, 4(6), e403. [Link]
-
Gandoglia, I., et al. (2017). Teriflunomide treatment reduces B cells in patients with MS. ResearchGate. [Link]
-
Meca-Lallana, V., et al. (2019). Teriflunomide induces a tolerogenic bias in blood immune cells of MS patients. Annals of Clinical and Translational Neurology, 6(3), 467-477. [Link]
-
Flow Cytometry Facility. (n.d.). Cellular Proliferation and Tracking With CFDA-SE (CFSE). [Link]
-
University of Pennsylvania. (n.d.). CFSE Staining. [Link]
-
Aparicio-García, J. J., et al. (2020). CFSE dilution to study human T and NK cell proliferation in vitro. Methods in Enzymology, 633, 225-238. [Link]
-
He, Z., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Open Bio, 9(12), 2095-2104. [Link]
-
University of California, Berkeley. (n.d.). Protocol for BrdU Labeling of Proliferating Cells. [Link]
-
OSU Chemistry. (2024). Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods. [Link]
-
Creative Bioarray. (n.d.). CFSE Cell Proliferation Assay. [Link]
-
Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]
-
proLékaře.cz. (n.d.). Focused on the Effect of Teriflunomide on Lymphocyte Subpopulations. [Link]
-
de Castro-Amarante, M. F., et al. (2021). Effect of Teriflunomide on Cells From Patients With Human T-cell Lymphotropic Virus Type 1–Associated Neurologic Disease. Neurology: Neuroimmunology & Neuroinflammation, 8(3), e991. [Link]
-
Yoshimoto, N., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports, 7, 40535. [Link]
-
Moussavi-Harami, F., et al. (2017). Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. Journal of Chromatography B, 1068-1069, 158-165. [Link]
-
ResearchGate. (n.d.). DHODH and cancer: promising prospects to be explored. [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Dihydroorotate Dehydrogenase (DHODH). [Link]
-
Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(11), 903-908. [Link]
-
Kuntz, M. A., et al. (2022). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances, 6(16), 4843-4854. [Link]
-
ResearchGate. (n.d.). (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance... [Link]
-
Xiong, Y., et al. (2012). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Journal of Chromatography & Separation Techniques, S(10), 001. [Link]
-
ResearchGate. (n.d.). Figure 4. LC-MS analysis of intracellular nucleotides. (A) LC-MS... [Link]
-
eLife. (2024). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. [Link]
-
Moussavi-Harami, F., et al. (2017). Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. Journal of Chromatography B, 1068-1069, 158-165. [Link]
-
University of Washington Bioengineering. (2020). Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. [Link]
Sources
- 1. Characterizing lymphocyte counts and infection rates with long-term teriflunomide treatment: Pooled analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. tga.gov.au [tga.gov.au]
- 4. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. neurology.org [neurology.org]
- 7. Teriflunomide treatment reduces B cells in patients with MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. Characterizing lymphocyte counts and infection rates with long-term teriflunomide treatment: Pooled analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
